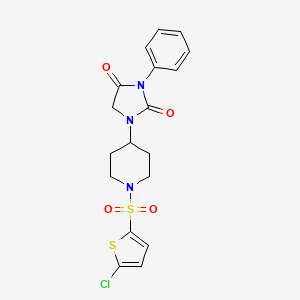
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pancreatic Lipase Inhibition
This compound has been investigated for its potential as a novel pancreatic lipase inhibitor . Pancreatic lipase inhibitors are significant in the treatment of obesity as they reduce the digestion and absorption of dietary fats. The compound’s efficacy in this application could be compared to standard drugs like Orlistat, offering an alternative in weight management therapies .
Antimicrobial Activity
Schiff bases derived from similar compounds have shown promising results as antimicrobial agents. The compound’s structural features may contribute to its ability to combat bacterial infections, potentially acting against various bacteria strains by disrupting their cell wall synthesis or other vital processes .
Antioxidant Properties
The antioxidant activity of such compounds is measured by their ability to scavenge free radicals. This property is crucial in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s antioxidant capacity could be assessed using methods like the DPPH assay and compared to standards like Trolox .
Density Functional Theory (DFT) Studies
DFT studies can provide insights into the electronic structure and properties of the compound. These theoretical calculations help in understanding the molecular electrostatic potential, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which are essential for predicting reactivity and interaction with biological targets .
Spectral Analysis Applications
The compound’s structure can be elucidated using various spectral techniques such as UV-Visible, FTIR, NMR, and MS spectroscopy. These methods are fundamental in confirming the compound’s identity and purity, which is critical for its application in any research setting .
Thermal Stability Assessment
Understanding the thermal stability of the compound is vital for its practical application. Thermogravimetric analysis (TGA) can provide data on the compound’s decomposition temperature and thermal behavior, which is important for storage and handling considerations .
Synthesis of Derivative Compounds
The compound can serve as a precursor for synthesizing a range of derivative compounds with varied biological activities. These derivatives can be tailored for specific applications, such as targeted drug delivery systems or diagnostic agents .
Molecular Docking Studies
Molecular docking simulations can predict the compound’s binding affinity and mode of interaction with biological targets, such as enzymes or receptors. This application is crucial for drug discovery and development, providing a computational approach to screening potential drug candidates .
Propiedades
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-15-6-7-17(27-15)28(25,26)20-10-8-13(9-11-20)21-12-16(23)22(18(21)24)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQLOBDGZJTBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2359333.png)
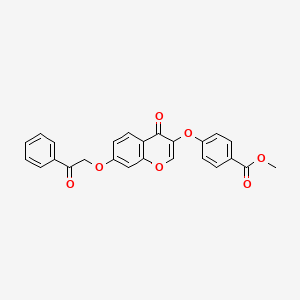
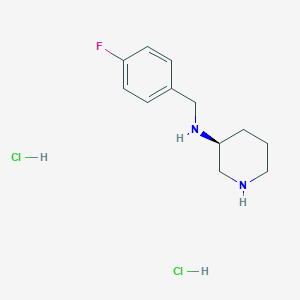
![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)
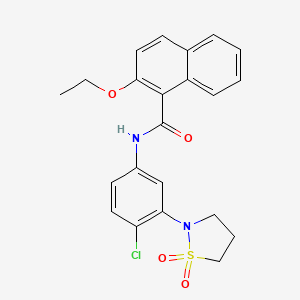
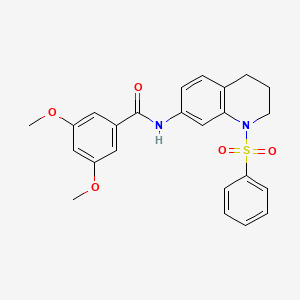
![2-[(4-Methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2359345.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359346.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2359348.png)
![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)
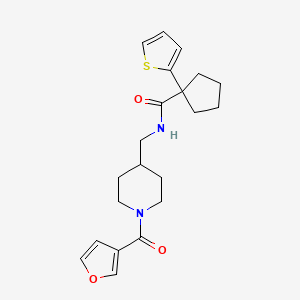
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2359353.png)
